1-Benzhydryl-4-hexylpiperidin-4-ol is a chemical compound categorized primarily as a piperidine derivative. It features a benzhydryl group and a hexyl chain, contributing to its unique properties and potential applications in medicinal chemistry. This compound has garnered interest due to its structural resemblance to various biologically active molecules, particularly those targeting opioid receptors.
The compound is synthesized through various methods involving piperidine derivatives and benzhydryl substituents. Relevant patents and scientific literature detail its synthesis and potential applications. Notably, the synthesis of related compounds has been documented in patents such as EP1562595A1 and US5750540, which explore the synthesis of piperidine derivatives with therapeutic potential .
1-Benzhydryl-4-hexylpiperidin-4-ol belongs to the class of alkaloids, specifically piperidine alkaloids. Its classification is based on its molecular structure, which includes a piperidine ring—a six-membered ring containing one nitrogen atom.
The synthesis of 1-benzhydryl-4-hexylpiperidin-4-ol can be achieved through several chemical pathways:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice. For instance, palladium-catalyzed hydrogenation may be employed to reduce unsaturated bonds in intermediate compounds .
The molecular formula for 1-benzhydryl-4-hexylpiperidin-4-ol is C_{21}H_{31}N_{1}O_{1}. The structure consists of:
The compound's molecular weight is approximately 315.48 g/mol. The structural integrity and stereochemistry are crucial for its biological activity.
1-Benzhydryl-4-hexylpiperidin-4-ol can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions to prevent degradation or unwanted side reactions. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are utilized for monitoring reaction progress and purity .
The mechanism of action for 1-benzhydryl-4-hexylpiperidin-4-ol primarily involves interaction with specific receptors in the central nervous system, particularly opioid receptors. This interaction may modulate pain pathways and influence analgesic effects.
Research indicates that compounds with similar structures exhibit varying affinities for opioid receptor subtypes, suggesting that 1-benzhydryl-4-hexylpiperidin-4-ol could potentially act as an antagonist or agonist depending on its specific interactions with receptor sites .
1-Benzhydryl-4-hexylpiperidin-4-ol is characterized by:
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis or oxidation if exposed to moisture or air over extended periods.
Relevant data includes:
1-Benzhydryl-4-hexylpiperidin-4-ol holds potential applications in pharmacology, particularly for developing analgesics or other therapeutics targeting pain management pathways. Its structural characteristics make it a candidate for further research into its efficacy as an opioid receptor modulator.
Additionally, ongoing studies may explore its role in synthesizing novel compounds with enhanced pharmacological profiles . The exploration of this compound could lead to significant advancements in pain relief therapies and related medicinal applications.
Piperidine alkaloids constitute a foundational scaffold in drug discovery, with their medicinal applications evolving significantly since the isolation of piperine from Piper nigrum in the 19th century. The piperidine ring—a six-membered heterocycle featuring a secondary amine—serves as a versatile pharmacophore due to its capacity for structural diversification and favorable bioavailability. Early pharmaceutical developments leveraged its simplicity for neuropharmacological agents, exemplified by the antihistamine diphenhydramine (1940s). The 1950s marked a pivotal shift with the introduction of synthetic piperidine derivatives like haloperidol (antipsychotic) and meperidine (analgesic), demonstrating enhanced receptor specificity [1]. Contemporary research exploits this scaffold’s 3D conformation to optimize interactions with biological targets, particularly central nervous system (CNS) receptors and ion channels. Over 20% of small-molecule pharmaceuticals approved by the FDA between 2009 and 2019 contained piperidine or related N-heterocycles, underscoring their enduring relevance [1] [10].
Compound | Therapeutic Class | Primary Target(s) | Year Introduced |
---|---|---|---|
Haloperidol | Antipsychotic | Dopamine D₂ receptor | 1958 |
Meperidine | Opioid analgesic | μ-Opioid receptor | 1943 |
Loperamide | Antidiarrheal | μ-Opioid receptor (peripheral) | 1976 |
Eluxadoline | IBS therapy | δ/κ-Opioid receptors | 2015 |
Donepezil | Anti-Alzheimer’s | Acetylcholinesterase | 1996 |
The strategic fusion of benzhydryl (diphenylmethyl) and alkylpiperidine motifs generates hybrid architectures with synergistic pharmacological properties. Benzhydryl groups—characterized by two aromatic rings tethered to a chiral carbon—enhance compound lipophilicity and enable π-stacking interactions with aromatic residues in receptor binding pockets (e.g., transmembrane helices of G-protein-coupled receptors (GPCRs)). This moiety’s steric bulk contributes to receptor subtype selectivity, as evidenced by sigma-1 receptor ligands where benzhydryl substitution patterns dictate >100-fold affinity differences [5] [8]. Concurrently, N-alkylation of piperidine with linear chains like hexyl augments membrane permeability and modulates pharmacokinetic behavior. Hexyl chains (C₆H₁₃) extend into hydrophobic receptor subpockets due to their optimal length, balancing lipophilicity (logP ≈ 4–5) and conformational flexibility. In 1-benzhydryl-4-hexylpiperidin-4-ol, the 4-hydroxy group introduces hydrogen-bonding capability, potentially enhancing target engagement while the hexyl chain at N1 promotes blood-brain barrier penetration [6] [8].
Motif | Role in Molecular Design | Calculated Properties |
---|---|---|
Benzhydryl | - Aromatic stacking - Steric occlusion - ↑ Lipophilicity | MW: 167.21 |
This compound embodies a deliberate dual-targeting strategy aimed at neuromodulatory and pain pathways. The benzhydryl moiety is pharmacologically privileged in sigma receptor ligands, which regulate intracellular calcium flux, neurotransmitter release, and cellular stress responses. Sigma-1 receptors exhibit high affinity for diphenylalkylamines, where benzhydryl’s stereoelectronic profile complements the receptor’s hydrophobic subpocket [8]. Simultaneously, the 4-hydroxy-N-hexylpiperidine scaffold resembles opioid receptor modulators like loperamide and eluxadoline, suggesting potential for peripheral κ/δ-opioid activity without crossing the blood-brain barrier [2] [4]. Molecular modeling indicates that the hexyl chain extends into lipid bilayers, positioning the piperidine nitrogen for ionic interactions with glutamate residues in opioid receptors. This bifunctionality is substantiated by in vitro studies of analogous compounds showing nanomolar affinity for both sigma-1 (Kᵢ = 1–10 nM) and opioid receptors (Kᵢ = 10–50 nM) [4] [8]. Such polypharmacology could address multifactorial conditions like neuropathic pain or irritable bowel syndrome, where sigma and opioid systems converge in pathophysiology [2] [7].
Compound Class | Sigma-1 Kᵢ (nM) | δ-Opioid Kᵢ (nM) | κ-Opioid Kᵢ (nM) | Key Structural Features |
---|---|---|---|---|
4-Aroylpiperidines | 0.5–15 | >1000 | >1000 | Benzhydryl + carbonyl |
4-(α-Hydroxyphenyl)piperidines | 1–10 | 500–1000 | 300–800 | Benzhydryl + 4-OH |
N-Hexylpiperidin-4-ol | >1000 | 200–600 | 50–200 | Hexyl chain + 4-OH |
1-Benzhydryl-4-hexylpiperidin-4-ol (predicted) | 2–10 | 20–100 | 10–50 | Benzhydryl + hexyl + 4-OH |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0